1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone

Physical form Crystalline solid Handling

Synthesizing benzoxazole libraries with precise regiochemistry is time-consuming. This compound solves that with pre-installed chloromethyl and acetyl groups for orthogonal derivatization: • Single-step Sₙ2 amination at C-2 while 7-acetyl remains intact for later condensation or Grignard additions. • Convergent strategy reduces linear steps from ≥4 to 2, improving cumulative yield from ~41% to 64%. • Halogen bond-capable chlorine aids hit-to-lead optimization in kinase hinge regions.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
CAS No. 1135283-66-7
Cat. No. B1387842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone
CAS1135283-66-7
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCC(=O)C1=C2C(=CC=C1)N=C(O2)CCl
InChIInChI=1S/C10H8ClNO2/c1-6(13)7-3-2-4-8-10(7)14-9(5-11)12-8/h2-4H,5H2,1H3
InChIKeyQUADRZLCQLTRBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone: Identity and Physicochemical Baseline


1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone (CAS 1135283-66-7, molecular formula C₁₀H₈ClNO₂, MW 209.63 g/mol) is a dual-functionalized benzoxazole derivative bearing an electrophilic chloromethyl group at the 2-position and an acetyl group at the 7-position of the fused benzene-oxazole ring system [1]. The benzoxazole scaffold is recognized as a privileged heterocyclic core in medicinal chemistry, exhibiting broad pharmacological potential including antimicrobial, anticancer, and anti-inflammatory activities [2]. As a crystalline solid with a measured melting point of 77–78 °C, predicted boiling point of 318.9 ± 22.0 °C, density of 1.320 ± 0.06 g/cm³, and predicted pKa of -1.33 ± 0.30 , this compound is supplied commercially at ≥95% purity (typically 95% by HPLC/GC) by multiple vendors including Santa Cruz Biotechnology, AKSci, and Matrix Scientific, with pricing in the range of $146–$217 per gram .

Why Analogs Cannot Substitute for 1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone


The compound 1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone is uniquely characterized by the simultaneous presence of two orthogonal reactive handles—an electrophilic chloromethyl group at C-2 and a ketone (acetyl) group at C-7—on the benzoxazole core. This dual functionalization is not replicated by any single-position analog: 1-(1,3-benzoxazol-7-yl)-1-ethanone (CAS 952182-89-7) lacks the 2-chloromethyl handle entirely, precluding nucleophilic substitution-based derivatization at that site [1]; 2-(chloromethyl)-1,3-benzoxazole (CAS 41014-43-1) lacks the 7-acetyl group, eliminating carbonyl-dependent chemistry (e.g., condensation, reduction, Grignard addition) ; and 1-(2-ethyl-1,3-benzoxazol-7-yl)-1-ethanone (CAS 952182-97-7) replaces the electrophilic chloromethyl with a chemically inert ethyl group, removing the capacity for Sₙ2-type functionalization [2]. For synthetic programs requiring sequential or orthogonal derivatization at both the 2- and 7-positions, attempting to substitute a singly functionalized or differently substituted analog introduces additional synthetic steps, reduces overall yield, and compromises the regiochemical precision inherent in the target compound's pre-installed substitution pattern.

Differentiation Evidence for 1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone vs. Analogs


Crystalline Solid vs. Liquid: Handling and Purity Advantages

The target compound is a crystalline solid with a measured melting point of 77–78 °C, whereas its closest 2-chloromethyl counterpart lacking the 7-acetyl group, 2-(chloromethyl)-1,3-benzoxazole (CAS 41014-43-1), is a liquid (light pink to pale yellow oil) at ambient temperature with a boiling point of 95–98 °C at reduced pressure . The crystalline solid form directly improves weighing accuracy, reduces solvent occlusion, and simplifies purification by recrystallization versus the liquid analog, which requires distillation for purity assurance .

Physical form Crystalline solid Handling Purity Weighing accuracy

Dual Orthogonal Reactive Sites for Sequential Derivatization

The target compound possesses two chemically orthogonal functional groups: an electrophilic C-2 chloromethyl group (susceptible to Sₙ2 displacement by amines, thiols, alkoxides, and other nucleophiles) and a C-7 acetyl ketone (available for condensation, reduction, Grignard addition, and reductive amination). The comparator 1-(1,3-benzoxazol-7-yl)-1-ethanone (CAS 952182-89-7) bears only the 7-acetyl group with an unsubstituted C-2 position (no reactive handle), while 2-(chloromethyl)-1,3-benzoxazole (CAS 41014-43-1) bears only the C-2 chloromethyl with no 7-substituent [1][2]. The target compound thus offers two sequential and non-interfering derivatization steps in a single building block, reducing synthetic step count by at least one full reaction and workup cycle compared to a route that must install the second functional group de novo .

Orthogonal reactivity Nucleophilic substitution Ketone chemistry Sequential derivatization Dual functionalization

Electrophilic Chloromethyl vs. Inert Ethyl at C-2

The target compound's C-2 chloromethyl group is a competent electrophile for Sₙ2 reactions with a wide range of nitrogen-, oxygen-, and sulfur-based nucleophiles, enabling direct installation of amines, ethers, thioethers, and azides at the benzoxazole 2-position. In contrast, the comparator 1-(2-ethyl-1,3-benzoxazol-7-yl)-1-ethanone (CAS 952182-97-7) bears a chemically inert ethyl group at C-2, which cannot undergo nucleophilic displacement under standard laboratory conditions [1][2]. For any research program requiring diversification at the C-2 position—such as generating a library of 2-aminomethyl, 2-alkoxymethyl, or 2-thiomethylbenzoxazole derivatives—only the target compound provides a direct entry point without requiring additional pre-functionalization chemistry [3].

Electrophilicity Nucleophilic substitution Sₙ2 reactivity C-2 derivatization Functional group interconversion

Differentiated Lipophilicity and Polar Surface Area Profile

Computed physicochemical properties from PubChem reveal that the target compound (XLogP3-AA = 1.9; TPSA = 43.1 Ų; H-bond acceptors = 3; H-bond donors = 0; rotatable bonds = 2) occupies a differentiated position within the 7-acetylbenzoxazole series [1]. The unsubstituted analog 1-(1,3-benzoxazol-7-yl)-1-ethanone (MW 161.16, XLogP3 ~1.38 estimated based on fragment-based calculation, TPSA ~43.1 Ų) has lower molecular weight and lower lipophilicity due to the absence of the chloromethyl group, while the 2-ethyl analog (MW 189.21, XLogP3-AA = 2.3, TPSA ~43.1 Ų) has higher lipophilicity [2]. The target compound's intermediate lipophilicity (XLogP3 = 1.9) combined with the chlorine atom (which serves as both a lipophilicity modulator and a potential halogen-bond donor in target engagement) provides a balanced profile distinct from both the less lipophilic 2-unsubstituted and the more lipophilic 2-ethyl analogs.

Lipophilicity Drug-likeness Physicochemical properties ADME Permeability

Commercial Availability and Pricing Comparison

The target compound is stocked by at least four independent commercial suppliers—Santa Cruz Biotechnology (sc-302824, $146/500 mg, $203/1 g), AKSci (6592DD, 95% purity), Matrix Scientific ($172/500 mg, $217/1 g, >95% purity), and Chemenu (CM310107, 95% purity)—providing multi-source procurement redundancy . By comparison, the closest analog 1-(2-ethyl-1,3-benzoxazol-7-yl)-1-ethanone (CAS 952182-97-7) is stocked by AKSci (2190DB, 95%) and Matrix Scientific at equivalent pricing ($172/500 mg, $217/1 g), while the unsubstituted analog 1-(1,3-benzoxazol-7-yl)-1-ethanone (CAS 952182-89-7) is stocked by AKSci (2183DB, 95%) and Fluorochem . The target compound's multi-vendor availability at comparable pricing to simpler, singly functionalized analogs means there is no procurement cost penalty for selecting the dual-functionalized building block.

Procurement Pricing Commercial availability Purity Vendor comparison

Storage Conditions and Long-Term Stability

Vendor specifications consistently recommend storage at 2–8 °C for the target compound (Chemenu) or long-term storage in a cool, dry place (AKSci), reflecting the need to preserve the reactive chloromethyl group against hydrolytic degradation . In contrast, the liquid analog 2-(chloromethyl)-1,3-benzoxazole (CAS 41014-43-1) requires storage at 2–8 °C under argon atmosphere due to its higher susceptibility to moisture and oxidative degradation as a liquid with greater surface-area-to-volume exposure [1]. The target compound's crystalline solid form inherently provides greater kinetic stability against hydrolysis compared to the liquid analog, as molecular mobility and water accessibility are reduced in the crystalline lattice. This translates to a longer practical shelf life under standard laboratory storage conditions.

Storage stability Chloromethyl reactivity Hydrolytic stability Long-term storage Quality assurance

Optimal Use Cases for 1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone


Parallel Synthesis of 2-Aminomethyl-7-acetylbenzoxazole Libraries

The target compound's electrophilic chloromethyl group enables direct, high-throughput nucleophilic displacement with diverse primary and secondary amines to generate 2-aminomethyl-7-acetylbenzoxazole libraries in a single synthetic step. This application leverages the orthogonal reactivity established in Section 3, Evidence Items 2 and 3: the 7-acetyl group remains intact during amine displacement, allowing the ketone to serve as a subsequent diversification point (reductive amination, Grignard addition) or as a hydrogen-bond acceptor in target binding [1]. Analogs lacking the chloromethyl handle (e.g., 1-(2-ethyl-1,3-benzoxazol-7-yl)-1-ethanone) cannot support this diversification strategy, requiring de novo C-2 functionalization that adds 2–3 synthetic steps [2].

Photoactivatable Prodrugs and Bioconjugates via Chloromethyl Handle

The chloromethyl group at C-2 of the benzoxazole core has been demonstrated as a reactive site for conjugation with carboxylic acid-containing drugs to form phototriggerable ester prodrugs, as shown in published work employing chloromethylated benzoxazole precursors with butyric acid as a model drug [3]. The target compound's additional 7-acetyl group provides a spectroscopically distinct handle (IR-active carbonyl stretch at ~1680–1700 cm⁻¹; ¹H NMR singlet for acetyl CH₃ at δ ~2.7 ppm) for reaction monitoring, a feature absent in the non-acetylated analog 2-(chloromethyl)-1,3-benzoxazole (CAS 41014-43-1) . This dual functionality makes the target compound particularly suitable for photopharmacology and targeted drug release applications where both conjugation efficiency and reaction progress monitoring are critical.

Hit-to-Lead Optimization with Balanced Lipophilicity and Halogen Bonding

With a computed XLogP3 of 1.9—within the optimal range (1–3) for oral bioavailability—and a chlorine atom capable of engaging in halogen bonding with protein targets, the target compound provides a differentiated starting point for hit-to-lead optimization compared to non-halogenated analogs (XLogP3 ~1.38 for the 2-unsubstituted analog) or more lipophilic alkyl-substituted analogs (XLogP3 = 2.3 for the 2-ethyl analog) [4]. The chlorine atom's σ-hole can form directional halogen bonds (~2.5–3.5 Å, C–Cl···O/N interaction energy ~1–3 kcal/mol) with backbone carbonyls or side-chain acceptors in kinase hinge regions, a binding contribution unavailable to non-halogenated 7-acetylbenzoxazole scaffolds [4].

Fused Polyheterocyclic Systems via Sequential C-2 and C-7 Derivatization

The target compound's two pre-installed orthogonal reactive sites enable a convergent synthetic strategy toward fused tri- and tetracyclic benzoxazole-containing scaffolds. The C-2 chloromethyl can first undergo substitution to install a functionalized side chain (e.g., propargylamine via Sₙ2), followed by C-7 acetyl condensation with hydrazines or hydroxylamines to form hydrazones or oximes, which can then undergo cyclization (e.g., Fischer indole-type or Paal–Knorr-type) to construct additional fused rings [1]. Using singly functionalized analogs would require sequential functional group installation—(1) C-2 functionalization, (2) C-7 oxidation or acylation, (3) condensation, and (4) cyclization—doubling the linear step count from 2 to at least 4 steps, with a corresponding cumulative yield penalty (assuming 80% average yield per step: 64% for 2 steps vs. ~41% for 4 steps) [2].

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